[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
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Overview
Description
[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Formation of the triazolopyridazine ring: This is achieved by reacting 3-methyl-1,2,4-triazole with 2,3-dichloropyridazine.
Coupling of the two rings: The final step involves coupling the piperazine and triazolopyridazine rings through a methanone linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the triazolopyridazine ring.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives of the triazolopyridazine ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential effects on cellular processes. It has been shown to interact with various enzymes and receptors, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, [4-(4-Fluorophenyl)piperazin-1-yl][1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is being investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in the formulation of various products.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, altering their activity and leading to changes in cellular signaling pathways. This modulation of neurotransmitter systems is believed to underlie its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Fluorophenyl)piperazin-1-yl][1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
- [4-(4-Chlorophenyl)piperazin-1-yl][1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Uniqueness
The uniqueness of [4-(4-Fluorophenyl)piperazin-1-yl][1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity to certain receptors, making it more potent compared to its analogues.
Properties
Molecular Formula |
C22H26FN7O |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C22H26FN7O/c1-16-24-25-20-6-7-21(26-30(16)20)28-10-8-17(9-11-28)22(31)29-14-12-27(13-15-29)19-4-2-18(23)3-5-19/h2-7,17H,8-15H2,1H3 |
InChI Key |
JIIOBFIORQEHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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